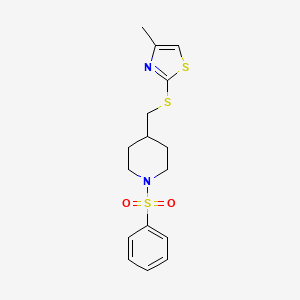

4-Methyl-2-(((1-(phenylsulfonyl)piperidin-4-yl)methyl)thio)thiazole

Description

Properties

IUPAC Name |

2-[[1-(benzenesulfonyl)piperidin-4-yl]methylsulfanyl]-4-methyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S3/c1-13-11-21-16(17-13)22-12-14-7-9-18(10-8-14)23(19,20)15-5-3-2-4-6-15/h2-6,11,14H,7-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXDAFDMRYXIJEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(((1-(phenylsulfonyl)piperidin-4-yl)methyl)thio)thiazole typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic conditions. The phenylsulfonyl piperidine moiety can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with a phenylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(((1-(phenylsulfonyl)piperidin-4-yl)methyl)thio)thiazole can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group.

Substitution: The methyl group on the thiazole ring can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Phenylthiol derivatives.

Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole and piperidine structures exhibit notable antimicrobial properties. This compound has been evaluated against various bacterial strains, including multidrug-resistant pathogens.

Data Table: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Methyl-2-(((1-(phenylsulfonyl)piperidin-4-yl)methyl)thio)thiazole | MRSA | 8 µg/mL |

| This compound | E. coli | 10 µg/mL |

| This compound | P. aeruginosa | 12 µg/mL |

In a study, this compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values lower than those of traditional antibiotics like linezolid . The structure-activity relationship (SAR) analysis revealed that modifications to the thiazole ring could enhance antibacterial efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies have indicated that it exhibits cytotoxicity against several types of cancer cells.

Data Table: Cytotoxic Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 12 | Cell cycle arrest |

| HT1080 (Fibrosarcoma) | 10 | Activation of caspase pathways |

The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, with further studies needed to elucidate specific pathways involved .

Case Study on Antibacterial Efficacy

A recent study evaluated the antibacterial activity of several thiazole derivatives, including this compound, against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with MIC values lower than those of traditional antibiotics like linezolid .

Case Study on Cytotoxic Effects

In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. The study highlighted its potential as an anticancer agent with specific targeting mechanisms involving apoptosis induction .

Mechanism of Action

The mechanism of action of 4-Methyl-2-(((1-(phenylsulfonyl)piperidin-4-yl)methyl)thio)thiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The phenylsulfonyl piperidine moiety can interact with hydrophobic pockets in proteins, while the thiazole ring can participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Structural Analogs from the Same Chemical Family

The following compounds share the 4-methylthiazole core and piperidinylmethylthio backbone but differ in sulfonyl substituents:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|---|

| 4-Methyl-2-(((1-(phenylsulfonyl)piperidin-4-yl)methyl)thio)thiazole | 1421477-21-5 | C₁₅H₁₈N₂OS₃ | 368.5 | Phenylsulfonyl group |

| 2-(((1-(Benzylsulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole | 1428363-47-6 | C₁₆H₂₀N₂O₂S₃ | 382.6 | Benzylsulfonyl group (adds a methylene bridge) |

| Unnamed derivative | 1428357-46-3 | C₁₇H₂₂N₂O₂S₃ | ~398.6* | Likely an extended alkyl/aryl sulfonyl substituent |

Notes:

- The benzylsulfonyl analog (CAS 1428363-47-6) exhibits increased molecular weight and hydrophobicity compared to the phenylsulfonyl parent compound, which may alter pharmacokinetic properties such as membrane permeability .

Thiazole Derivatives with Piperidine or Sulfonamide Groups

(a) Nitrofuran-Phenyl-Thiazole Hybrids (Compounds 5 and 6, )

These derivatives replace the sulfonyl-piperidine moiety with a nitrofuran group:

- 2-(1-((5-Nitrofuran-2-yl)methyl)piperidin-4-yl)thiazole (Compound 5)

- 2-(1-((5-Nitrofuran-2-yl)methyl)piperidin-4-yl)-4-phenylthiazole (Compound 6)

Comparison :

- Unlike the sulfonamide-linked target compound, these hybrids lack sulfur-based substituents, which may reduce thiol-mediated interactions in biological systems.

(b) Thiazole-Based Thiosemicarbazones ()

Examples include 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives.

Comparison :

- These compounds feature hydrazone linkages instead of sulfonamide groups, enabling chelation with metal ions (e.g., iron or copper), which is critical for their antitumor activity .

- The absence of a piperidine ring reduces conformational flexibility compared to the target compound.

Antimicrobial Activity

- Nitrofuran-thiazole hybrids () demonstrate high antitubercular activity, attributed to nitro group reduction and reactive intermediate formation .

Antitumor Activity

- Thiazole-thiosemicarbazones () inhibit Rab7b via docking interactions, with IC₅₀ values in the micromolar range against MCF-7 cells . The target compound’s sulfonamide group could similarly engage hydrogen bonding in enzymatic pockets.

Biological Activity

4-Methyl-2-(((1-(phenylsulfonyl)piperidin-4-yl)methyl)thio)thiazole is a complex organic compound that has garnered attention for its potential therapeutic applications, particularly in oncology and metabolic disorders. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 4-methyl-2-[[1-(phenylsulfonyl)piperidin-4-yl]methylthio]-1,3-thiazole. Its molecular formula is with a molecular weight of 436.5 g/mol. The structure features a thiazole ring, a piperidine moiety, and a sulfonyl group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₉F₃N₂O₂S₃ |

| Molecular Weight | 436.5 g/mol |

| CAS Number | 1428357-85-0 |

Research indicates that this compound exhibits multiple biological activities:

-

Antitumor Activity :

- The compound has been shown to inhibit tumor cell proliferation and migration. In vitro studies demonstrated that it triggers ferroptosis in tumor cells by affecting the KEAP1-NRF2-GPX4 signaling pathway .

- The treatment with this compound significantly increased reactive oxygen species (ROS) levels and malondialdehyde (MDA) in tumor cells, indicating oxidative stress as a mechanism for inducing cell death .

- Metabolic Effects :

Study on Tumor Cell Lines

A recent study investigated the effects of a related compound, PMSA (4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide), which shares structural similarities with our compound of interest. The findings revealed:

- Inhibition of Proliferation : PMSA significantly reduced cell viability in various cancer cell lines.

- Mechanistic Insights : The study highlighted the role of the NRF2 pathway in mediating ferroptosis induced by PMSA .

Pharmacokinetic Evaluation

Another study evaluated the pharmacokinetics of sulfonyl urea derivatives similar to this compound. Key findings included:

Q & A

Q. What are the optimal synthetic routes for preparing 4-Methyl-2-(((1-(phenylsulfonyl)piperidin-4-yl)methyl)thio)thiazole?

- Methodological Answer : Common routes involve multi-step reactions, including:

- Coupling reactions : Use PdCl₂(PPh₃)₂ and CuI catalysts under inert atmospheres (e.g., argon) for Sonogashira or Suzuki-Miyaura couplings to introduce aryl/alkyne groups .

- Thioether formation : React thiol-containing intermediates with halogenated precursors (e.g., bromomethyl derivatives) in polar aprotic solvents (DMF, DCM) with bases like K₂CO₃ .

- Sulfonylation : Introduce phenylsulfonyl groups using sulfonyl chlorides in the presence of tertiary amines (e.g., Et₃N) .

Key Conditions :

| Step | Catalyst/Solvent | Temperature | Yield Range |

|---|---|---|---|

| Coupling | PdCl₂(PPh₃)₂, DMF | 70–100°C | 40–60% |

| Thioether | LiCl, ethanol | Reflux | 50–75% |

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., sulfonyl piperidine protons at δ 3.2–3.8 ppm; thiazole protons at δ 7.1–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ matching theoretical m/z).

- Elemental Analysis : Compare experimental vs. calculated C/H/N/S percentages (discrepancies >0.3% indicate impurities) .

- HPLC : Assess purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers address discrepancies between computational and experimental data (e.g., elemental analysis vs. theoretical values)?

- Methodological Answer :

- Recrystallization : Purify compounds using solvents like methanol/chloroform to remove impurities affecting elemental analysis .

- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify tautomeric forms or stereochemical mismatches .

- X-ray Crystallography : Resolve ambiguous structural features (e.g., sulfonyl group orientation) .

Q. What strategies improve low yields in coupling reactions involving thiazole intermediates?

- Methodological Answer :

- Catalyst Optimization : Replace PdCl₂(PPh₃)₂ with Pd(OAc)₂ and ligand systems (e.g., XPhos) to enhance catalytic activity .

- Microwave Assistance : Reduce reaction times (2–4 hours vs. 24 hours) and improve yields by 15–20% under microwave irradiation .

- Solvent Screening : Test alternative solvents (e.g., THF or toluene) to minimize side reactions .

Q. How can bioactivity discrepancies across assays be systematically evaluated?

- Methodological Answer :

- Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and negative controls (e.g., DMSO vehicle) .

- SAR Analysis : Compare substituent effects (e.g., fluorophenyl vs. methylthiophenyl groups) on IC₅₀ values to identify pharmacophores .

- Metabolic Stability Tests : Assess liver microsome degradation to rule out false negatives due to rapid metabolism .

Data Contradiction Analysis

- Example : Conflicting antibacterial activity in gram-positive vs. gram-negative strains may arise from efflux pump mechanisms. Use efflux inhibitors (e.g., PAβN) in follow-up assays to validate target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.